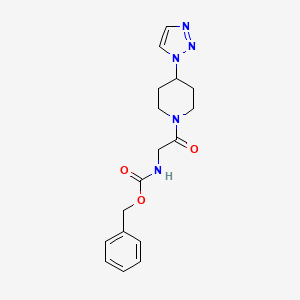
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves the activation of the caspase pathway, which leads to the induction of apoptosis in cancer cells. The compound has been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which plays a crucial role in the survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of the anti-apoptotic protein Bcl-2, and activate the caspase pathway. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide in lab experiments is its potential as a potent anticancer agent. However, the compound has several limitations, including its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research on 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. One direction is to explore its potential as a drug delivery system for cancer treatment. Another direction is to investigate its potential as a material for the development of nanotechnology-based applications. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
In conclusion, 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a chemical compound that has shown promising results as a potential anticancer agent. Its complex synthesis method and limited availability are some of its limitations. However, further research is needed to explore its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a complex process that involves several steps. The starting materials for the synthesis are 3-(thiophen-3-yl)pyrazin-2-amine and 2-bromoacetophenone. The reaction between these two compounds results in the formation of 3-(thiophen-3-yl)-N-(2-bromoacetophenone)pyrazin-2-amine. This intermediate compound is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product.
Applications De Recherche Scientifique
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
2-thiophen-3-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(7-11-1-5-20-9-11)18-8-13-15(17-4-3-16-13)12-2-6-21-10-12/h1-6,9-10H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSHYNUKOGRICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)






![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)

![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)